

Application Notes: CCC-0975 as an Inhibitor of HBV cccDNA Formation

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Compound of Interest

Compound Name: CCC-0975

Cat. No.: B1225870

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Introduction

Hepatitis B virus (HBV) infection is a significant global health issue, with chronic infections leading to severe liver conditions such as cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the presence of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key goal for a curative therapy.[1][2][3][4] **CCC-0975** is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[2][5][6]

Mechanism of Action

CCC-0975 does not directly inhibit HBV DNA replication or the viral polymerase.[5] Instead, its mechanism of action is centered on interfering with the conversion of relaxed circular DNA (rcDNA) into cccDNA.[2][5][7] This process is a critical step in the establishment and maintenance of the intranuclear cccDNA pool.[2][6] Studies have shown that treatment with **CCC-0975** leads to a synchronous, dose-dependent reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without causing their intracellular degradation.[5][7] This suggests that **CCC-0975** primarily blocks the conversion of rcDNA to cccDNA.[5]

Applications in Research and Drug Development

- **HBV Cure Research:** **CCC-0975** serves as a proof-of-concept small molecule for targeting cccDNA formation, a critical area in the development of curative HBV therapies.[5]

- Mechanism of cccDNA Formation: As a tool compound, **CCC-0975** can be used to investigate the molecular pathways and host factors involved in the conversion of rcDNA to cccDNA.
- High-Throughput Screening: The initial identification of **CCC-0975** was facilitated by an innovative cell-based assay using secreted HBV e antigen (HBeAg) as a surrogate marker for cccDNA.[5][8] This highlights the potential for developing similar high-throughput screening (HTS) assays to discover novel cccDNA inhibitors.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of **CCC-0975**.

Parameter	Value	Cell Line	Notes	Reference
EC50 (HBeAg reduction)	~10 μ M	HepDE19	The 50% effective concentration for the reduction of the cccDNA surrogate marker, HBeAg.	[5]
EC50 (cccDNA reduction)	10 μ M	HepDES19	The 50% effective concentration for the dose-dependent reduction of cccDNA.	[5][7]
CC50 (Cell Viability)	>50 μ M	HepDE19	The 50% cytotoxic concentration, indicating low toxicity at its effective concentrations.	[5]

Experimental Protocols

Accurate quantification of cccDNA is essential for evaluating the efficacy of inhibitors like **CCC-0975**. [1][4] Due to the presence of other viral DNA forms, specific and sensitive assays are required. [1][3] Below is a representative protocol for quantifying cccDNA levels in cell culture following treatment with an inhibitor, based on commonly employed quantitative PCR (qPCR) methods. [1][9]

Protocol: Quantification of HBV cccDNA by qPCR

This protocol involves the isolation of total DNA from HBV-infected cells, the specific removal of non-cccDNA viral forms, and the subsequent quantification of cccDNA by qPCR.

1. Cell Culture and Inhibitor Treatment:

- Plate HBV-infected cells (e.g., HepG2-NTCP or HepDES19 cells) in appropriate culture vessels.
- Allow cells to adhere and establish infection.
- Treat cells with varying concentrations of **CCC-0975** (e.g., in a half-log dilution series from 0.016 μ M to 50 μ M) or a vehicle control (e.g., DMSO).[\[5\]](#)
- Incubate for a specified period (e.g., 7 days).[\[5\]](#)

2. Total DNA Extraction:

- Harvest the cells and perform total DNA extraction using a commercial kit (e.g., silica column-based).[\[9\]](#)
- Quantify the total DNA concentration and assess its purity.

3. Nuclease Digestion to Remove Non-cccDNA:

- To specifically quantify cccDNA, it is crucial to eliminate contaminating viral replicative intermediates (rcDNA, dsIDNA).[\[1\]](#)
- Treat the extracted total DNA with a nuclease that selectively digests linear and relaxed circular DNA, such as Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease.[\[1\]](#)
- Note: The choice of nuclease and digestion conditions may need optimization depending on the sample type.[\[1\]](#)

4. Quantitative PCR (qPCR):

- Design primers that specifically amplify a region of the HBV cccDNA. Primers spanning the gap region of rcDNA are often used to enhance specificity for cccDNA.[\[1\]](#)
- Prepare a qPCR reaction mix containing the digested DNA template, cccDNA-specific primers, a fluorescent probe (e.g., TaqMan), and qPCR master mix.
- Run the qPCR reaction using a real-time PCR instrument.
- Include a standard curve of a plasmid containing the HBV genome to determine the absolute copy number of cccDNA.
- Normalize the cccDNA copy number to a host housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.[\[10\]](#)

5. Data Analysis:

- Calculate the cccDNA copy number per cell.

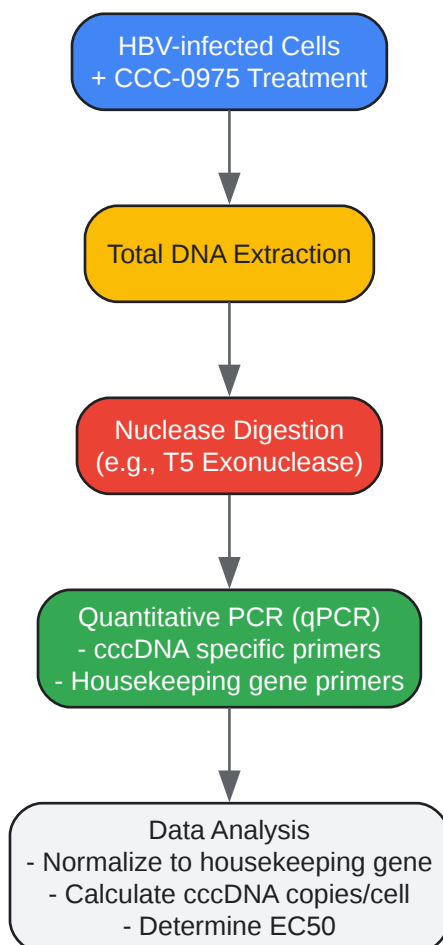
- Plot the dose-response curve of **CCC-0975** and determine the EC50 value.

Visualizations

HBV cccDNA Formation and Inhibition by **CCC-0975**

Caption: Mechanism of **CCC-0975** action on HBV cccDNA formation.

Experimental Workflow for cccDNA Quantification



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Caption: Workflow for quantifying the effect of **CCC-0975** on cccDNA.

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